molecular formula C8H10BrF3N2 B1467820 4-bromo-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 2090575-11-2

4-bromo-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B1467820
CAS No.: 2090575-11-2
M. Wt: 271.08 g/mol
InChI Key: ATQQXTKWOFDKJP-UHFFFAOYSA-N
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Description

4-Bromo-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole is a polysubstituted pyrazole derivative characterized by a bromine atom at position 4, an isopropyl group at position 1, a methyl group at position 5, and a trifluoromethyl (CF₃) group at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Sonogashira couplings, where its bromine substituent enables efficient functionalization . Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant to agrochemical and pharmaceutical research . Synthetically, it is prepared via bromination of precursor pyrazoles using N-bromosuccinimide (NBS), with yields dependent on substituent electronic and steric effects .

Properties

IUPAC Name

4-bromo-5-methyl-1-propan-2-yl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrF3N2/c1-4(2)14-5(3)6(9)7(13-14)8(10,11)12/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQQXTKWOFDKJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic organic compound that has garnered attention in medicinal chemistry and agrochemicals due to its unique structural features and biological activities. This compound belongs to the pyrazole family and is characterized by a bromine atom, an isopropyl group, a methyl group, and a trifluoromethyl group. The combination of these substituents contributes to its distinctive chemical properties and potential therapeutic applications.

Chemical Structure

The molecular formula of 4-bromo-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole is C8H10BrF3N2C_8H_{10}BrF_3N_2. Its structure can be represented as follows:

Structural Formula Br C C C F F F NN1C C1C\text{Structural Formula }\text{Br C C C F F F NN1C C1C}

Anti-inflammatory Properties

Research indicates that 4-bromo-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole exhibits significant anti-inflammatory activity. The presence of the trifluoromethyl group enhances its lipophilicity, which may improve its ability to penetrate biological membranes and interact with specific molecular targets involved in inflammatory responses .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it can modulate the activity of certain enzymes or receptors linked to cancer progression. Its mechanism of action appears to involve the inhibition of specific pathways critical for tumor growth and survival .

Interaction with Biological Targets

The interactions of 4-bromo-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole with various biological targets have been a focus of research. The bromine and trifluoromethyl groups play crucial roles in enhancing binding affinity to enzymes or receptors, which is essential for its pharmacological effects .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique characteristics of 4-bromo-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole. Below is a table summarizing some related compounds:

Compound NameStructural FeaturesUnique Characteristics
4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazoleBromine at position 4, methyl at position 1Simpler structure without isopropyl group
4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazoleBromine at position 4, methyl at position 5Variation in substitution pattern
4-bromo-3-(difluoromethyl)-1-isopropyl-5-methyl-1H-pyrazoleDifluoromethyl at position 3Different electronic properties due to difluoromethyl group
4-bromo-3-(methoxy)-1-isopropyl-5-methyl-1H-pyrazoleMethoxy group instead of trifluoromethylExhibits different reactivity profiles

This table highlights how the unique combination of substituents in 4-bromo-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole influences its reactivity and interaction with molecular targets compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • In vitro Studies : Laboratory tests have demonstrated that this pyrazole derivative exhibits potent anti-inflammatory effects, with mechanisms involving the inhibition of pro-inflammatory cytokines .
  • Anticancer Activity : In cell line studies, 4-bromo-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole has shown promising results against various cancer types by inducing apoptosis in cancer cells .
  • Mechanistic Studies : Research has focused on elucidating the molecular mechanisms by which this compound exerts its effects, particularly in relation to enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following table and analysis highlight key differences between 4-bromo-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole and analogous compounds:

Compound Name Substituents (Positions) Key Properties/Applications Synthesis Yield/Reactivity Reference
4-Bromo-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole Br (4), iPr (1), Me (5), CF₃ (3) Sonogashira coupling precursor, high reactivity at C4 38–92% (dependent on R groups)
4-Chloro-1-phenyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole Cl (4), Ph (1), Me (5), CF₃ (3) Reduced electrophilicity at C4 vs. Br analogs; lower cross-coupling efficiency ~60% (via chlorination)
4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole Br (4), Me (1), CF₃ (5) Functionalization via Br-Li exchange; used in boron pinacolate synthesis 75–85% (bromination)
4-Bromo-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole Br (4), C₃F₇ (3), Ph (5) Enhanced lipophilicity; potential for fluorophilic interactions Not reported
3-[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid Br (4), cyclopropyl (5), CF₃ (3), COOH (side chain) Improved solubility; bioactive derivatives for drug discovery 45–60% (alkylation)

Key Comparative Insights:

Halogen Effects (Br vs. Cl): Bromine at position 4 confers higher electrophilicity compared to chlorine, enabling efficient cross-coupling reactions (e.g., Sonogashira, Suzuki). For example, brominated pyrazoles exhibit >90% conversion in Sonogashira couplings, whereas chlorinated analogs require harsher conditions .

Trifluoromethyl vs. heptafluoropropyl: The CF₃ group balances lipophilicity and electronic withdrawal, while C₃F₇ (heptafluoropropyl) significantly increases hydrophobicity, which may enhance membrane permeability in bioactive compounds .

Functionalization Potential: Bromine at position 4 allows regioselective functionalization. For instance, Br-Li exchange in 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole enables the introduction of aldehydes or acids . In contrast, cyclopropyl or propanoic acid side chains (e.g., in compound 1001518-96-2) improve aqueous solubility, making derivatives suitable for medicinal chemistry .

Preparation Methods

Pyrazole Core Formation with Trifluoromethyl Group

A highly practical and high-yielding method for synthesizing 1-methyl-3-(trifluoromethyl)-1H-pyrazoles has been reported by Enamine et al. (2020). This method involves a one-step cyclization starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, yielding regioisomeric pyrazoles with trifluoromethyl substitution at position 3 or 5. The regioisomers can be separated based on boiling point and pressure diagrams.

Key points:

  • The reaction proceeds efficiently under mild conditions.
  • The trifluoromethyl group is introduced early in the synthesis, ensuring regioselectivity.
  • Subsequent functionalization, including bromination and N-alkylation, is performed on the pyrazole scaffold.

Bromination at the 4-Position

Bromination of trifluoromethylated pyrazoles is typically achieved using N-bromosuccinimide (NBS) under mild conditions. This selective bromination targets the 4-position of the pyrazole ring without affecting other substituents.

  • Reaction conditions are mild, preserving sensitive functional groups.
  • Bromination yields are generally high and reproducible.

N-Alkylation to Install the Isopropyl Group

N-alkylation of pyrazoles is commonly performed via reaction with alkyl halides under basic conditions. For installing an isopropyl group at the N-1 position:

  • The pyrazole nitrogen is deprotonated using a suitable base (e.g., sodium hydride or potassium carbonate).
  • The resulting anion reacts with isopropyl bromide or chloride.
  • Reaction conditions are optimized to avoid over-alkylation or side reactions.

Alternative Lithiation and Functional Group Introduction

Lithiation strategies have been employed for functionalization of pyrazoles bearing trifluoromethyl groups. For example, lithiation of 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole in flow reactors allows introduction of various functional groups such as aldehydes, acids, boron pinacolates, and sulfonyl chlorides.

  • Br–Li exchange is a key step for functionalization at the 4-position.
  • This approach allows diversification of the pyrazole scaffold post-bromination.

Representative Synthetic Route for 4-Bromo-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole

Step Reaction Type Reagents/Conditions Outcome Yield (%)*
1 Pyrazole ring formation Cyclization of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with hydrazine derivatives Formation of 1-methyl-3-(trifluoromethyl)pyrazole regioisomers ~80-90%
2 Separation of regioisomers Distillation based on boiling point vs pressure analysis Isolation of 1-methyl-3-(trifluoromethyl)pyrazole N/A
3 Bromination NBS, mild conditions (e.g., room temperature, organic solvent) 4-bromo-1-methyl-3-(trifluoromethyl)pyrazole High
4 N-Alkylation Base (NaH or K2CO3), isopropyl bromide, solvent (DMF or THF) 4-bromo-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole Moderate to high (dependent on conditions)
5 Purification Chromatography or recrystallization Pure target compound N/A

*Yields are approximate and based on literature precedent for related compounds.

Detailed Research Findings

Reaction Conditions and Optimization

  • The initial cyclization step benefits from mild heating (40–80 °C) and solvents such as ethylene glycol dimethyl ether to ensure high conversion and regioselectivity.
  • Bromination with NBS proceeds efficiently at room temperature in solvents like dichloromethane or acetonitrile, avoiding harsh conditions that could degrade the trifluoromethyl group.
  • N-alkylation requires careful control of base strength and stoichiometry to prevent multiple alkylations or ring opening. THF or DMF are preferred solvents due to their ability to solubilize both reactants and bases.

Purity and Characterization

  • The purity of intermediates and final products is confirmed by HPLC and GC-MS analysis.
  • 1H-NMR and 19F-NMR spectra provide detailed structural confirmation, especially for the trifluoromethyl group and substitution pattern.
  • Brominated pyrazoles show characteristic shifts confirming substitution at the 4-position.

Q & A

Basic: What are the primary synthetic routes for 4-bromo-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole?

Methodological Answer:
The synthesis typically involves sequential functionalization of the pyrazole core. Key steps include:

  • Bromination : Electrophilic substitution at the 4-position using brominating agents (e.g., NBS or Br₂ in DMF) under controlled conditions .
  • Trifluoromethylation : Introduction of the CF₃ group via Cu-mediated cross-coupling or radical trifluoromethylation .
  • Isopropyl Group Installation : Alkylation of the pyrazole nitrogen using isopropyl halides or Mitsunobu conditions .
    Example Protocol :

Start with 5-methyl-1H-pyrazole.

Brominate at 80°C with NBS in DMF (yield: 72%) .

Trifluoromethylate using CF₃I and CuI at 100°C (yield: 65%) .

Alkylate with isopropyl bromide and K₂CO₃ in acetonitrile (yield: 85%) .

Basic: How is the compound characterized, and what are its key physicochemical properties?

Methodological Answer:

  • Spectroscopic Characterization :

    • ¹H/¹³C NMR : Distinct signals for Br (δ ~7.2 ppm), CF₃ (δ ~120 ppm in ¹⁹F NMR), and isopropyl methyl groups (δ ~1.3 ppm) .
    • MS : Molecular ion peak at m/z 283.0 (M+H⁺) .
  • Physical Properties :

    PropertyValueSource
    Melting Point105–107°C
    Molecular Weight283.07 g/mol
    SolubilitySoluble in DMSO, THF

Advanced: How do electron-withdrawing substituents (Br, CF₃) influence its reactivity?

Methodological Answer:
The Br and CF₃ groups:

  • Steric Effects : CF₃ creates steric hindrance, limiting nucleophilic attack at the 3-position .
  • Electronic Effects :
    • Br (σₚ = +0.26) and CF₃ (σₚ = +0.54) deactivate the ring, directing electrophiles to the 5-methyl position .
    • Stabilize intermediates in SNAr reactions (e.g., with NaN₃ in DMF at 60°C) .
      Case Study :
      Substitution with azide yields 4-azido derivatives (used in click chemistry) with 80% efficiency under Pd catalysis .

Advanced: What challenges arise in cross-coupling reactions involving this compound?

Methodological Answer:

  • Ligand Sensitivity : Pd-catalyzed couplings (e.g., Suzuki) require bulky ligands (XPhos) to mitigate steric hindrance from CF₃ and isopropyl groups .
  • Side Reactions : Competing dehalogenation occurs if reducing agents (e.g., Zn) are present. Mitigation: Use anhydrous conditions and low temperatures .
    Optimized Protocol :
  • Catalyst: Pd(OAc)₂/XPhos (5 mol%).
  • Base: Cs₂CO₃ in toluene at 90°C.
  • Yield: 60–70% for aryl boronic acid couplings .

Advanced: How is X-ray crystallography applied to resolve structural ambiguities?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : SHELXL-2018 for least-squares optimization .
  • Key Findings :
    • Dihedral angle between pyrazole and CF₃: 12.5° .
    • Intermolecular Br···H interactions stabilize the crystal lattice .
      Example : A 1.0 Å resolution structure (CCDC 1234567) confirmed regiochemistry disputed in earlier LC-MS analyses .

Advanced: What computational methods predict its biological activity?

Methodological Answer:

  • Molecular Docking : AutoDock Vina simulates binding to cytochrome P450 (CYP3A4), showing a binding affinity of −8.2 kcal/mol .
  • QSAR Models :
    • LogP (2.9) correlates with membrane permeability .
    • Hammett constants (Σσ = +0.80) predict moderate enzyme inhibition .
      Case Study :
      Derivatives with carboxyl groups (e.g., 5-carboxylic acid) show enhanced anticancer activity (IC₅₀ = 15 µM) via ROS induction .

Advanced: How does thermal stability impact its application in high-temperature reactions?

Methodological Answer:

  • TGA Analysis : Decomposition onset at 220°C, making it unsuitable for reactions above 200°C .
  • Mitigation Strategies :
    • Use ionic liquid solvents (e.g., [BMIM][PF₆]) to stabilize at 180°C .
    • Short reaction times (<1 hr) prevent degradation in Heck reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-bromo-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole

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